molecular formula C10H10IN3S B2405679 4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine CAS No. 2172588-21-3

4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine

Cat. No. B2405679
CAS RN: 2172588-21-3
M. Wt: 331.18
InChI Key: PZACLOMKUASDDL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine” are not detailed in the available literature. Pyrimidines, in general, are known to participate in a variety of chemical reactions, including those related to their anti-inflammatory effects .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine and its analogues have been explored for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, an analogue, has shown to be a potent dual inhibitor of human TS and human DHFR, demonstrating significant potential in this area of research (Gangjee et al., 2008).

Apoptosis Inducers

Some derivatives of this compound have been identified as potent apoptosis inducers. For instance, the compounds 5d and 5e, from the 4-anilino-N-methylthieno[3,2-d]pyrimidine and 4-anilino-N-methylthieno[2,3-d]pyrimidine series, have shown effectiveness in inducing apoptosis through the inhibition of tubulin polymerization, particularly in breast cancer cells (Kemnitzer et al., 2009).

Antimicrobial and Antitubercular Activities

Certain pyrimidine-azetidinone analogues, which are structurally related to this compound, have shown promising results in antimicrobial and antitubercular activities. These compounds have been tested against various bacterial and fungal strains, as well as against mycobacterium tuberculosis, suggesting their potential in designing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Skin Cancer Damage Mitigation

Research has indicated that azetidin intermediates, like those found in this compound, can be involved in mitigating skin cancer damage. These intermediates are generated in the presence of cytosine and can lead to pyrimidin (6-4) pyrimidon adducts, which are significant in the context of skin cancer (Biointerface Research in Applied Chemistry, 2020).

properties

IUPAC Name

4-(azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3S/c1-6-12-9(14-3-2-4-14)8-7(11)5-15-10(8)13-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZACLOMKUASDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=CSC2=N1)I)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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